

# Dodecyl isobutyrate CAS number and molecular weight

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## Compound of Interest

Compound Name: Dodecyl isobutyrate

Cat. No.: B1330305

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## An In-depth Technical Guide to Dodecyl Isobutyrate

This technical guide provides a comprehensive overview of **Dodecyl Isobutyrate**, including its chemical and physical properties, a representative synthesis protocol, and its likely metabolic fate. This document is intended for researchers, scientists, and professionals in drug development who may encounter this compound.

## Core Chemical Information

**Dodecyl isobutyrate** is an ester with the molecular formula  $C_{16}H_{32}O_2$ .<sup>[1]</sup> It is also known by other names such as dodecyl 2-methylpropanoate and lauryl isobutyrate.<sup>[1]</sup>

CAS Number: 6624-71-1<sup>[2]</sup>

Molecular Weight: 256.42 g/mol <sup>[3]</sup>

## Physicochemical Properties

A summary of the key physicochemical properties of **dodecyl isobutyrate** is presented in Table 1.

Property	Value	Reference
Appearance	Colorless clear liquid (estimated)	[4]
Assay	97.00 to 100.00%	[4]
Specific Gravity	0.85400 to 0.86000 @ 20.00 °C	[4]
Refractive Index	1.43200 to 1.43600 @ 20.00 °C	[4]
Boiling Point	299.00 °C @ 760.00 mm Hg	[4]
Flash Point	274.00 °F (134.44 °C)	[4]
Vapor Pressure	0.001000 mmHg @ 25.00 °C (estimated)	[4]
Solubility	Insoluble in water; Soluble in alcohol	[3][4]

## Synthesis of Dodecyl Isobutyrate

While a specific, detailed protocol for the synthesis of **dodecyl isobutyrate** is not readily available in the public literature, a general and representative experimental protocol can be derived from standard esterification procedures, such as the Fischer-Speier esterification.

### Representative Experimental Protocol: Fischer-Speier Esterification

This protocol describes the synthesis of **dodecyl isobutyrate** from dodecanol and isobutyric acid using an acid catalyst.

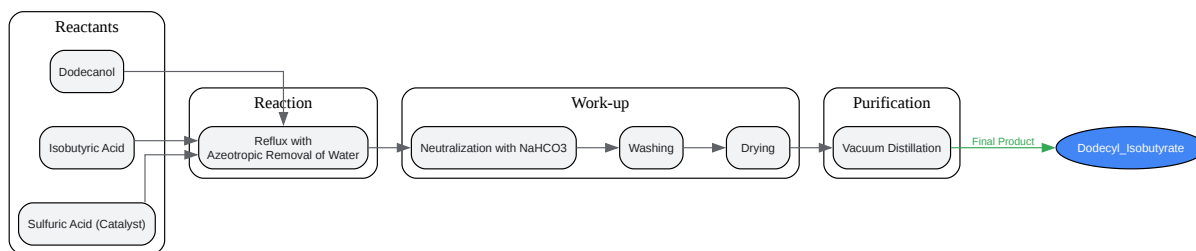
Materials:

- Dodecanol
- Isobutyric acid

- Concentrated sulfuric acid (catalyst)
- Toluene (for azeotropic removal of water)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Standard laboratory glassware for reflux and distillation

Procedure:

- In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of dodecanol and isobutyric acid.
- Add a suitable solvent, such as toluene, to facilitate the azeotropic removal of water.
- Add a catalytic amount of concentrated sulfuric acid to the mixture.
- Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.
- Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.
- Cool the reaction mixture to room temperature.
- Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted isobutyric acid.
- Wash the organic layer with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure.
- Purify the resulting crude **dodecyl isobutyrate** by vacuum distillation.



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A representative workflow for the synthesis of **dodecyl isobutyrate**.

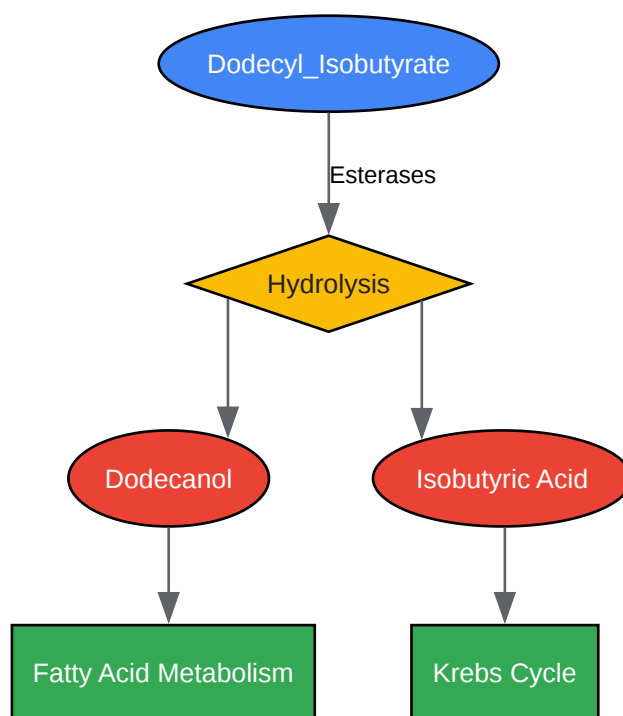
## Metabolism

Specific metabolic studies on **dodecyl isobutyrate** are not extensively reported. However, the metabolic fate can be predicted based on the metabolism of other esters and isobutyrate. The primary metabolic pathway is expected to be hydrolysis into its constituent alcohol and carboxylic acid.

## Probable Metabolic Pathway

It is anticipated that **dodecyl isobutyrate** undergoes enzymatic hydrolysis, primarily in the liver and intestines, by non-specific esterases. This reaction would yield dodecanol (lauryl alcohol) and isobutyric acid.

- Dodecanol can be further oxidized to dodecanoic acid (lauric acid), a fatty acid that can enter the fatty acid metabolism pathway.
- Isobutyric acid can be converted to propionyl-CoA, which then enters the Krebs cycle. Studies in rats have shown that isobutyrate is metabolized with propionate as an obligate intermediate.<sup>[5]</sup> The catabolism of isobutyrate has been observed in colonocytes.<sup>[6]</sup>



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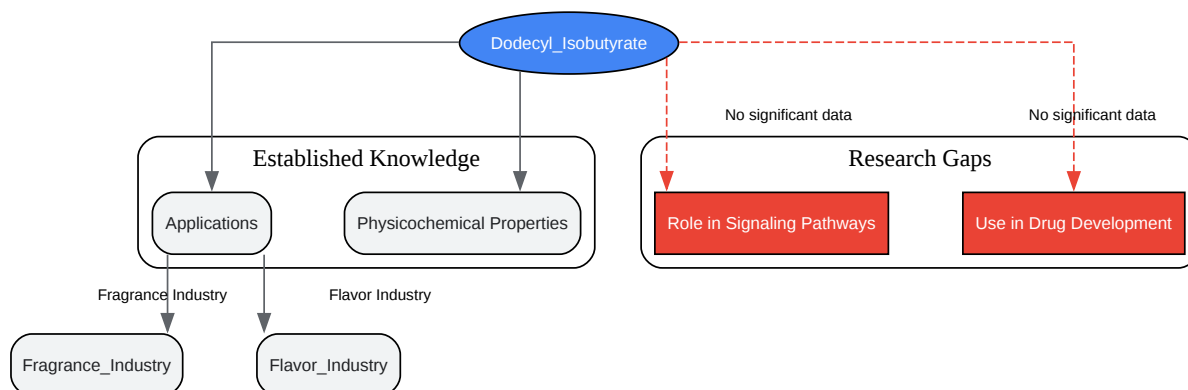
A diagram of the probable metabolic pathway of **dodecyl isobutyrate**.

## Applications and State of Research

**Dodecyl isobutyrate** is primarily used as a flavor and fragrance agent.<sup>[4]</sup> Its applications are mainly in the cosmetics and food industries.

## Research in Signaling Pathways and Drug Development

A thorough review of the scientific literature reveals a significant lack of research on the role of **dodecyl isobutyrate** in biological signaling pathways. Furthermore, there is no evidence to suggest that this compound is currently being investigated as a drug candidate or used in drug development. The research focus remains on its properties as a fragrance and flavoring compound.



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The current state of research on **dodecyl isobutyrate**.

## Conclusion

**Dodecyl isobutyrate** is a well-characterized compound in terms of its chemical and physical properties, with established applications in the flavor and fragrance industries. Its synthesis can be achieved through standard esterification methods, and its metabolic pathway is likely to involve hydrolysis into dodecanol and isobutyric acid. However, for professionals in drug development and researchers in cellular biology, it is crucial to note the absence of significant research into the biological activities of **dodecyl isobutyrate**, particularly concerning its potential roles in signaling pathways or as a therapeutic agent. Future research could explore these underexplored aspects of this compound.

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